molecular formula C14H14F3N3O2 B2521452 N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide CAS No. 150311-29-8

N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide

Cat. No.: B2521452
CAS No.: 150311-29-8
M. Wt: 313.28
InChI Key: NPDSZJJDZIFUOO-UHFFFAOYSA-N
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Description

N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide is a pyrazole-phenylacetamide derivative of significant interest in agricultural science research, particularly in the development of novel crop protection agents . Compounds within this chemical class have demonstrated promising activity against fungal plant pathogens . For instance, related fluorine-containing pyrazole phenylacetamide derivatives have been reported to exhibit inhibitory effects against agriculturally damaging fungi such as Rhizoctonia solani , underscoring the potential of this chemical scaffold in creating new fungicides and bactericides . The presence of the trifluoromethyl group on the pyrazole ring is a notable feature, as this moiety is frequently employed in modern agrochemical design to influence the biological activity, metabolic stability, and overall efficacy of active ingredients . Researchers are exploring this compound and its analogs to understand its mechanism of action, which is believed to involve the disruption of essential biological pathways in target pathogens. This reagent is intended for use in laboratory research to synthesize and develop next-generation solutions for crop health and yield improvement. It is For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

N-methyl-2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c1-19(10-6-4-3-5-7-10)12(21)9-22-13-8-11(14(15,16)17)18-20(13)2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDSZJJDZIFUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)OCC(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326630
Record name N-methyl-2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817865
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

150311-29-8
Record name N-methyl-2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide typically involves the following steps:

    Formation of the pyrazole ring:

    N-methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Acylation: The final step involves the acylation of the N-methylated pyrazole with phenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide exhibit promising anticancer properties. For instance, compounds with similar structures have been synthesized and evaluated for their efficacy against various cancer cell lines.

Case Study : A derivative with a trifluoromethyl group demonstrated significant growth inhibition in several cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions (PGIs) exceeding 85% . This suggests that modifications to the pyrazole structure can enhance anticancer activity.

Antitubercular Activity

The compound's structural analogs have been investigated for their potential as antitubercular agents. A study synthesized various derivatives and assessed their activity against Mycobacterium tuberculosis.

Findings : The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against both rifampin-sensitive and resistant strains of M. tuberculosis . This highlights the potential of pyrazole-based compounds in developing new treatments for tuberculosis.

Summary Table of Applications

ApplicationActivity LevelNotable Findings
AnticancerSignificantPGIs > 85% against multiple cancer cell lines
AntitubercularPotentMIC = 4 µg/mL against M. tuberculosis strains
Safety ProfileFavorableGood safety profile in vitro studies

Mechanism of Action

The mechanism of action of N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key structural motifs with several bioactive molecules:

Compound Name / CAS Key Structural Features Biological Relevance Reference
Target Compound (150311-29-8) Pyrazole-oxy-acetamide backbone; N-methyl and N-phenyl substitution Intermediate for enzyme inhibitors or agrochemicals
Neq0554 () Dipeptidyl nitrile; pyrazole-formamido linkage Cathepsin L inhibitor for cancer therapy
MGAT2 Inhibitor () Pyrazolyl-pyrimidine-sulfonamide scaffold Potent MGAT2 inhibition (IC₅₀ = 7.8 nM) for metabolic disorders
1-(3-Fluorophenyl)-3-(4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea () Urea-linked pyrazole; fluorinated aryl groups Antimalarial activity (structural characterization)
Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate (CAS: 1898213-85-8) Ester derivative; pyrazole-acetate linkage API intermediate for pharmaceuticals

Key Observations :

  • The trifluoromethyl pyrazole motif is prevalent in enzyme inhibitors (e.g., Neq0554, MGAT2 inhibitor) due to its electron-withdrawing properties and resistance to oxidative metabolism .
  • N-phenylacetamide derivatives (e.g., target compound) are often optimized for solubility and target binding via substituent tuning .
Commercial and Research Availability
  • The target compound is listed in chemical catalogs (e.g., CAS: 150311-29-8) but lacks detailed pharmacological data, suggesting its primary use as a research intermediate .
  • Derivatives like 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid (CAS: 910037-16-0) are commercially available for drug discovery, with purity ≥97% and defined melting points (195–198°C) .

Biological Activity

N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by data tables and relevant research findings.

Molecular Formula : C13H14F3N3
Molecular Weight : 285.27 g/mol
CAS Number : 898598-62-4

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Pyrazole Ring : Using appropriate reagents to synthesize the trifluoromethyl-substituted pyrazole.
  • Coupling Reaction : The pyrazole is then coupled with N-methylphenylacetamide to form the target compound.

Antifungal Activity

Research has indicated that derivatives of the pyrazole structure exhibit antifungal properties. For instance, a study demonstrated that certain pyrazole derivatives showed over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. A notable investigation focused on the inhibition of specific kinases involved in cancer progression, suggesting that this compound may inhibit pathways critical for tumor growth .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayInhibition Rate (%)Reference
AntifungalGibberella zeae>50% at 100 µg/mL
AnticancerKinase InhibitionNot specified
Enzyme TargetingPurine Biosynthesis Protein PURHInhibition observed

Case Study 1: Antifungal Efficacy

In a comparative study, several pyrazole derivatives were synthesized and tested against various phytopathogenic fungi. The results indicated that specific derivatives exhibited significant antifungal activity, which could pave the way for developing new agricultural fungicides .

Case Study 2: Cancer Research

A recent clinical trial investigated the effects of pyrazole-based compounds on p53-deficient tumors. The results showed that these compounds could selectively inhibit tumor growth by targeting specific signaling pathways, suggesting their potential as therapeutic agents in oncology .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide?

The compound is typically synthesized via 1,3-dipolar cycloaddition reactions, leveraging copper-catalyzed azide-alkyne coupling (CuAAC). A representative protocol involves reacting a substituted alkyne with an azidoacetamide derivative in a solvent system like tert-butanol/water (3:1) at room temperature, using Cu(OAc)₂ as a catalyst. Reaction progress is monitored via TLC, followed by extraction, drying, and recrystallization (ethanol) to isolate the product . Alternative routes may employ Zeolite Y-H as a catalyst under reflux conditions to optimize yield .

Basic: Which spectroscopic and analytical techniques are critical for structural validation of this compound?

  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methyl groups, aromatic protons) and carbon frameworks. For example, a singlet at δ 5.38 ppm may correspond to –NCH₂CO– protons .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359) .

Advanced: How can reaction conditions be systematically optimized to enhance synthetic yield and purity?

Key variables include:

  • Catalyst loading : Incremental adjustment of Cu(OAc)₂ (e.g., 5–15 mol%) to balance reaction rate and byproduct formation .
  • Solvent polarity : Testing mixtures like DCM/acetone or cyclohexane/acetone gradients to improve solubility and chromatographic separation .
  • Temperature control : Reflux vs. room-temperature conditions to minimize decomposition of thermally sensitive intermediates .
    Statistical tools like Design of Experiments (DoE) can model interactions between variables and identify optimal parameters.

Advanced: What strategies mitigate solubility limitations in in vitro bioassays?

The trifluoromethyl group enhances lipophilicity but may reduce aqueous solubility. Strategies include:

  • Co-solvent systems : Use of DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Prodrug derivatization : Introducing ionizable groups (e.g., phosphate esters) to improve bioavailability .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance cellular uptake .

Data Contradiction: How should researchers address discrepancies in reported biological activity across studies?

Conflicting data may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HepG2) or endpoint measurements (e.g., IC₅₀ vs. EC₅₀). Validate protocols using reference standards .
  • Purity issues : HPLC analysis (≥95% purity) and counterion characterization (e.g., hydrochloride salts) ensure consistency .
  • Structural analogs : Compare activity of derivatives (e.g., pyrazole vs. triazole cores) to isolate pharmacophoric contributions .

Advanced: What computational approaches predict target interactions and structure-activity relationships (SAR)?

  • Molecular docking : Tools like AutoDock Vina model binding poses in active sites (e.g., factor Xa inhibition ).
  • QSAR modeling : Regression analysis links electronic descriptors (e.g., logP, HOMO/LUMO energies) to bioactivity .
  • Dynamics simulations : MD trajectories (e.g., AMBER ) assess conformational stability of ligand-receptor complexes .

Advanced: How does the trifluoromethyl group influence reaction mechanisms and electronic properties?

The -CF₃ group:

  • Electron-withdrawing effects : Stabilizes transition states in nucleophilic substitutions via inductive effects, accelerating reactions like SNAr .
  • Steric hindrance : May slow ring-forming reactions (e.g., cyclopropanation) due to bulky substituents .
  • Metabolic resistance : Reduces oxidative degradation in biological systems, enhancing pharmacokinetic profiles .

Basic: What purification techniques are recommended for isolating this compound?

  • Column chromatography : Silica gel with gradients (e.g., hexane:acetone 8:2 → 6:4) .
  • Recrystallization : Ethanol or ethyl acetate for high-purity crystalline products .
  • HPLC : Reverse-phase C18 columns for analytical-scale purity checks .

Advanced: How can crystallographic data (e.g., XRD) resolve ambiguities in molecular conformation?

  • Single-crystal XRD : Resolves bond angles and torsional strain using programs like SHELXL .
  • ORTEP diagrams : Visualize thermal ellipsoids and disorder in crystal lattices .
  • Hirshfeld surfaces : Analyze intermolecular interactions (e.g., H-bonding, π-stacking) influencing packing .

Advanced: What mechanistic insights guide the design of analogs with improved selectivity?

  • Pharmacophore mapping : Retain the pyrazole-acetamide core while modifying aryl substituents (e.g., fluorophenyl → nitrophenyl) to enhance target affinity .
  • Isosteric replacement : Substitute -CF₃ with -OCF₃ or -SF₅ to modulate electronic effects without steric penalty .
  • Metalloenzyme targeting : Chelating motifs (e.g., sulfonamide) can exploit metal ions in enzyme active sites .

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